

Comprehensive Guide to 2-Amino-5-morpholinopyridine Derivatives

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Compound of Interest

Compound Name: 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine

CAS No.: 313219-62-4

Cat. No.: B362585

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Core Identity & Nomenclature

The molecule 2-amino-5-morpholinopyridine consists of a pyridine ring substituted with a primary amine at the C2 position and a morpholine ring at the C5 position. Its amphiphilic nature—combining the hydrogen-bond donor/acceptor capability of the aminopyridine with the solubilizing, metabolic-stability-enhancing properties of the morpholine—makes it an ideal "hinge-binding" or "solvent-front" motif in kinase inhibitor design.

Synonyms and Identifiers

To ensure precise procurement and database searching, use the following validated identifiers.

Identifier Type	Value / Synonym
Common Name	2-Amino-5-morpholinopyridine
IUPAC Name	5-(Morpholin-4-yl)pyridin-2-amine
Alt. IUPAC	4-(6-Aminopyridin-3-yl)morpholine
Inverted Name	5-Morpholinopyridin-2-amine
CAS Registry	571189-78-1
Chemical Formula	C
	H
	N
	O
Molecular Weight	179.22 g/mol
SMILES	<chem>Nc1ccc(cn1)N2CCOCC2</chem>
Key Precursor CAS	1072-97-5 (2-Amino-5-bromopyridine); 57080-84-1 (5-Bromo-2-nitropyridine)

Chemical Synthesis Protocols

High-purity synthesis of this scaffold is a prerequisite for downstream SAR (Structure-Activity Relationship) studies. Two primary routes are established: Nucleophilic Aromatic Substitution (S

Ar) and Palladium-Catalyzed Cross-Coupling.

Route A: S Ar & Reduction (Scalable, Metal-Free Precursor)

This route is preferred for large-scale preparation as it avoids expensive Pd catalysts in the first step.

Step 1: S

Ar Displacement

- Reagents: 5-Bromo-2-nitropyridine, Morpholine, K

CO

(or Et

N).

- Solvent: DMSO or DMF.
- Conditions: 80–100°C, 4–6 hours.
- Mechanism: The strong electron-withdrawing effect of the nitro group at C2 activates the C5-bromide for nucleophilic attack by morpholine.
- Product: 4-(6-Nitropyridin-3-yl)morpholine.

Step 2: Nitro Reduction

- Reagents: H

(gas), 10% Pd/C (catalyst) OR Zn dust / NH

Cl (chemoselective).

- Solvent: Methanol or Ethanol.
- Conditions: Room temperature, 1 atm H
(for hydrogenation).
- Outcome: Quantitative conversion to 2-amino-5-morpholinopyridine.

Route B: Buchwald-Hartwig Amination (Direct Functionalization)

This route is useful when starting from the commercially available 2-amino-5-bromopyridine, though it requires protection of the primary amine or careful control of conditions to prevent

polymerization.

Protocol:

- Reactants: 2-Amino-5-bromopyridine (1.0 eq), Morpholine (1.2 eq).

- Catalyst System: Pd(OAc)

(2-5 mol%) + BINAP (racemic or S-BINAP).

- Base: Cs

CO

or NaO^tBu (Strong base required).

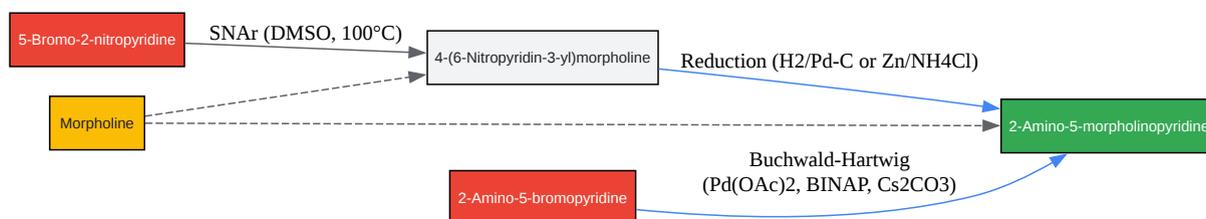
- Solvent: Toluene or 1,4-Dioxane (anhydrous).

- Conditions: 100°C under N

atmosphere, overnight.

- Purification: Silica gel chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram



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Figure 1: Convergent synthetic pathways for the 2-amino-5-morpholinopyridine scaffold.

Biological Applications & Mechanism of Action

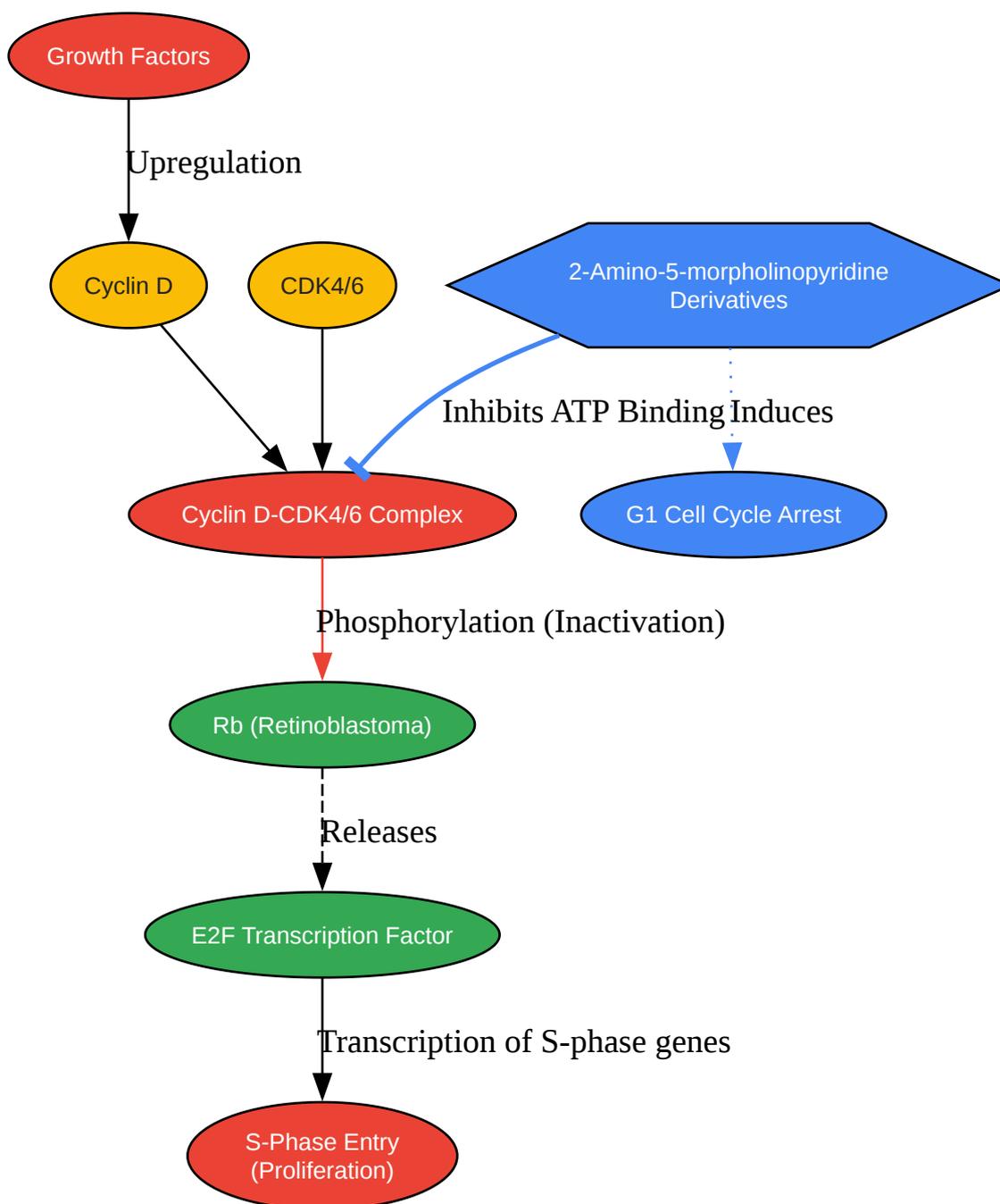
The 2-amino-5-morpholinopyridine motif is extensively utilized to target CDK4/6 (Cyclin-Dependent Kinases) and ERK1/2 (Extracellular Signal-Regulated Kinases).

Structural Rationale in Drug Design

- **Hinge Binding:** The 2-aminopyridine nitrogen (N1) and the exocyclic amino group (C2-NH₂) form a characteristic bidentate hydrogen bond motif with the kinase hinge region (e.g., Val101 in CDK4).
- **Solvent Exposure:** The morpholine ring at C5 projects towards the solvent front. This improves water solubility and metabolic stability compared to phenyl or alkyl analogs.
- **Selectivity:** Modifications to the morpholine ring (e.g., bridging) can fine-tune selectivity between CDK4/6 and CDK2.

Signaling Pathway Context (CDK4/6)

Inhibitors containing this scaffold prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase. This is the primary mechanism for breast cancer therapeutics (e.g., Palbociclib analogs).



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Figure 2: Mechanism of Action for CDK4/6 inhibitors utilizing the aminopyridine scaffold.

Experimental Validation: Kinase Assay Protocol

To validate derivatives of this scaffold, a standard ADP-Glo™ or LanthaScreen™ assay is recommended.

Protocol: CDK4/CycD1 Inhibition Assay

- Preparation: Dilute compounds (starting from 10 mM DMSO stock) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Mix: Incubate recombinant CDK4/Cyclin D1 complex (5-10 nM final) with the test compound for 15 minutes at room temperature.
- Substrate Addition: Add Rb peptide substrate (0.2 µg/µL) and ATP (at K concentration, typically 25-50 µM).
- Reaction: Incubate for 60 minutes at room temperature.
- Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP, incubate 40 min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.
- Readout: Measure luminescence on a plate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

References

- Synthesis of 2-aminopyridine deriv

Ar: Title: "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment." [1][2] Source: NIH / PMC. URL: [Link]

- CDK4/6 Inhibitor Design & SAR: Title: "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors." [3] Source: Journal of Medicinal Chemistry (ACS). URL: [Link]
- Morpholine Scaffold Utility: Title: "Morpholine – Knowledge and References." [4] Source: Taylor & Francis / ScienceDirect Topics. URL: [Link]
- Chemical Property Data (PubChem): Title: "2-Amino-5-morpholinopyridine | C₉H₁₃N₃O." Source: PubChem. [5][6] URL: [Link]

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